molecular formula C6H4IN3 B029738 3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-52-0

3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No. B029738
M. Wt: 245.02 g/mol
InChI Key: TYXAGVKIICJXGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine involves strategic iodination and cyclization processes. A novel method for synthesizing pyrazolo[3,4-b]pyridine derivatives, including 3-iodo-1H-pyrazolo[3,4-b]pyridine, employs iodine-catalyzed reactions, offering a pathway to highly substituted derivatives starting from chromones and 1,3-disubstituted-5-aminopyrazoles (Li Zhen-hua, 2011). Additionally, efficient synthesis techniques involving copper and palladium-promoted coupling reactions have been developed to functionalize 3-iodo-1H-pyrazolo[3,4-b]pyridines, demonstrating the compound's versatility in chemical synthesis (G. Lavecchia et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine and its derivatives has been extensively analyzed using techniques such as NMR, MS, and spectral data. These analyses reveal the intricate structural features and the impact of substituents on the compound's properties. Spectral and quantum studies provide insights into the electronic structure and reactivity of these compounds, offering a comprehensive understanding of their chemical behavior (S. A. Halim, M. Ibrahim, 2022).

Chemical Reactions and Properties

3-iodo-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions, including copper and palladium-promoted coupling reactions, which facilitate the synthesis of a wide range of functionalized derivatives. These reactions highlight the compound's reactivity and its potential as a versatile building block in organic synthesis (G. Lavecchia et al., 2004).

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application Summary : 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references and 2400 patents . They have diverse substituents present at positions N1, C3, C4, C5, and C6 .
    • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : These compounds have been used in various biomedical applications .
  • Synthesis Methods

    • Field : Chemical Synthesis
    • Application Summary : There are various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered .
  • Pharmacological Properties

    • Field : Pharmacology
    • Application Summary : 1H-pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties .
    • Methods of Application : These compounds are part of anxiolytic drugs (cartazolate, tracazolate, etazolate) and a drug for the treatment of pulmonary hypertension riociguat .
    • Results : These compounds have been studied in detail for their pharmacological properties .
  • PPARα Activation

    • Field : Biochemistry
    • Application Summary : 1H-pyrazolo[3,4-b]pyridine is used as a skeleton of PPARα agonists .
    • Methods of Application : The binding of a PPARα agonist to the ligand-binding pocket induces a conformational change in helix 12 .
    • Results : This provides insight into the design of molecules for treating dyslipidemia .
  • Synthetic Organic Chemistry
    • Field : Synthetic Organic Chemistry
    • Application Summary : Heteroaryl iodides, such as “3-iodo-1H-pyrazolo[3,4-b]pyridine”, are highly useful functional structures in synthetic organic chemistry .
    • Methods of Application : The iodine-functionalized products have additional applications .
    • Results : The results of these applications are not specified in the source .
  • Chemical Synthesis

    • Field : Chemical Synthesis
    • Application Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods of Application : Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of each method are considered .
  • Biomedical Applications

    • Field : Biomedical Research
    • Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : The biomedical applications of such compounds .

properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAGVKIICJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554904
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-pyrazolo[3,4-b]pyridine

CAS RN

117007-52-0
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-b]pyridine
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